molecular formula C8H15N3 B1421339 Isopropyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine CAS No. 921090-95-1

Isopropyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Cat. No. B1421339
CAS RN: 921090-95-1
M. Wt: 153.22 g/mol
InChI Key: ATZPFEUQBUDYSG-UHFFFAOYSA-N
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Description

The compound “1-(1-Isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride” has a molecular weight of 212.12 . Another related compound, “1-(4-methyl-1H-imidazol-2-yl)ethanone”, has a molecular weight of 124.14 .


Molecular Structure Analysis

The linear formula for “1-(4-methyl-1H-imidazol-2-yl)ethanone” is C6 H8 N2 O . For “1-(1-Isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride”, the empirical formula is C7H15Cl2N3 .


Physical And Chemical Properties Analysis

“1-(4-methyl-1H-imidazol-2-yl)ethanone” is a solid at room temperature . The same is true for "1-(1-Isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride" .

Scientific Research Applications

Analytical Chemistry Applications

A study by Shillingford et al. (2009) demonstrated the use of high-temperature liquid chromatography (HTLC) for the separation and analysis of AZD5438, a compound structurally similar to Isopropyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine, and its metabolites. This approach showed substantial reductions in run times compared to conventional LC methods without loss in chromatographic resolution, highlighting its potential in pharmaceutical analysis Shillingford et al., 2009.

Pharmacological Research

Galley et al. (2012) explored imidazole compounds for their activity as TAAR1 receptor agonists. By modifying the linker region of 2-benzyl-imidazolines, they discovered isopropyl-substituted 4-aminomethyl-imidazole compounds, such as RO5073012, which showed significant activity in a behavioral rat model indicative of schizophrenia. This highlights the potential of isopropyl-imidazole derivatives in developing new pharmacological agents Galley et al., 2012.

Materials Science

Qi (2011) reported the synthesis of a bidentate ionic liquid, 1,4-(1-isopropyl-imidazole) butane bromide, from 1-isopropyl-imidazole. This material could have applications in green chemistry and materials science due to the unique properties of ionic liquids, such as low volatility and high thermal stability Qi, 2011.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the specific compound .

properties

IUPAC Name

N-[(5-methyl-1H-imidazol-2-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)9-5-8-10-4-7(3)11-8/h4,6,9H,5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZPFEUQBUDYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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